molecular formula C15H16N4O3S2 B285388 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B285388
M. Wt: 364.4 g/mol
InChI Key: JSRLFUWUFNRXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, commonly known as TBOA, is a potent inhibitor of glutamate transporters. It is a thiazole derivative that has been extensively studied for its potential use in treating various neurological disorders.

Scientific Research Applications

TBOA has been extensively studied for its potential use in treating various neurological disorders such as epilepsy, stroke, and Alzheimer's disease. It has been shown to increase the concentration of extracellular glutamate, which is a neurotransmitter that plays a crucial role in synaptic transmission. TBOA inhibits glutamate transporters, which leads to an increase in extracellular glutamate levels that can activate glutamate receptors. This activation can lead to neuroprotective effects and can also enhance synaptic plasticity.

Mechanism of Action

TBOA inhibits glutamate transporters, which are responsible for removing glutamate from the synaptic cleft. This inhibition leads to an increase in extracellular glutamate levels, which can activate glutamate receptors. The activation of glutamate receptors can lead to various physiological effects, including neuroprotection and enhanced synaptic plasticity.
Biochemical and Physiological Effects:
TBOA has been shown to have various biochemical and physiological effects. It can increase the concentration of extracellular glutamate, which can lead to the activation of glutamate receptors. This activation can lead to neuroprotective effects and can also enhance synaptic plasticity. TBOA has also been shown to have anti-inflammatory effects and can reduce the release of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using TBOA in lab experiments is its potency as a glutamate transporter inhibitor. It has been shown to be more potent than other glutamate transporter inhibitors, such as L-trans-pyrrolidine-2,4-dicarboxylic acid (PDC). However, a limitation of using TBOA is its toxicity. It can cause cell death at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of TBOA. One direction is to investigate its potential use in treating various neurological disorders, such as epilepsy, stroke, and Alzheimer's disease. Another direction is to study its effects on synaptic plasticity and its potential use in enhancing learning and memory. Additionally, further research is needed to explore the toxicity of TBOA and to develop safer derivatives of the compound for use in experiments.

Synthesis Methods

The synthesis of TBOA involves the condensation of 5-(2-furyl)-1,3,4-oxadiazole-2-thiol with 4-tert-butyl-2-bromoacetylthiazole in the presence of a base. The resulting product is then purified through column chromatography to obtain the final product.

Properties

Molecular Formula

C15H16N4O3S2

Molecular Weight

364.4 g/mol

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C15H16N4O3S2/c1-15(2,3)10-7-23-13(16-10)17-11(20)8-24-14-19-18-12(22-14)9-5-4-6-21-9/h4-7H,8H2,1-3H3,(H,16,17,20)

InChI Key

JSRLFUWUFNRXBQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CSC2=NN=C(O2)C3=CC=CO3

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CSC2=NN=C(O2)C3=CC=CO3

Origin of Product

United States

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